molecular formula C7H9ClN2O2 B1415160 ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1172229-72-9

ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1415160
CAS No.: 1172229-72-9
M. Wt: 188.61 g/mol
InChI Key: NZXVQPKDTOICGR-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and a methyl group attached to the pyrazole ring. It is widely used in various fields, including medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the pyrazole derivative to form the desired ester compound. The reaction is usually carried out in an organic solvent such as chloroform or ethanol, and the temperature is maintained around 50°C .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form pyrazole-3-carboxylic acid derivatives or reduction to form pyrazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide. The reactions are usually conducted at reflux temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazole derivatives.

    Hydrolysis: Formation of 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

    Oxidation and Reduction: Formation of pyrazole-3-carboxylic acid derivatives or pyrazoline derivatives.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 5-chloro-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXVQPKDTOICGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653285
Record name Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172229-72-9
Record name Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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